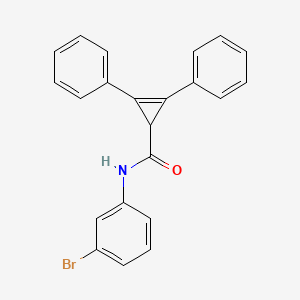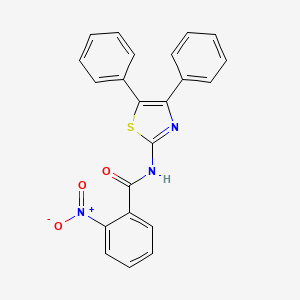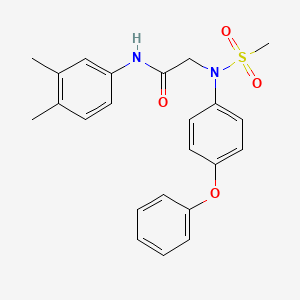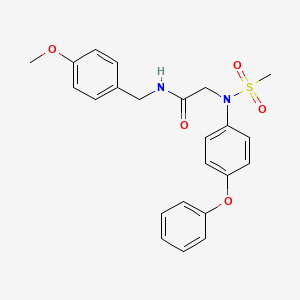
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Übersicht
Beschreibung
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as BMS-204352, is a potent and selective antagonist of the platelet-activating factor receptor (PAF-R). It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, asthma, and cancer.
Wirkmechanismus
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide exerts its effects by selectively blocking the PAF-R. PAF-R is a G protein-coupled receptor that plays a critical role in various physiological and pathological processes, including inflammation, asthma, and cancer. By blocking the PAF-R, this compound can inhibit the downstream signaling pathways activated by PAF-R and reduce the associated physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, reduce airway hyperresponsiveness and eosinophil infiltration, and inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to have a favorable safety profile and low toxicity, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has various advantages and limitations for lab experiments. It is a potent and selective PAF-R antagonist, making it an ideal tool for studying the physiological and pathological functions of PAF-R. However, its high potency and selectivity can also pose challenges in designing experiments and interpreting results. In addition, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are various future directions for the research and development of N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One potential direction is to further investigate its anti-inflammatory effects and potential applications in various diseases, including asthma, inflammatory bowel disease, and rheumatoid arthritis. Another direction is to explore its anti-cancer effects and potential applications in cancer therapy. In addition, further studies are needed to optimize the synthesis method of this compound and develop more efficient and scalable methods for its production.
Conclusion:
In conclusion, this compound is a potent and selective PAF-R antagonist with potential therapeutic applications in various diseases, including inflammation, asthma, and cancer. Its mechanism of action involves blocking the PAF-R and inhibiting downstream signaling pathways. This compound has various advantages and limitations for lab experiments, and there are various future directions for its research and development. Overall, this compound is a promising candidate for further investigation and development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has potential applications in asthma, where it can reduce airway hyperresponsiveness and eosinophil infiltration. In addition, this compound has been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.
Eigenschaften
IUPAC Name |
N-benzyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-29(26,27)24(17-22(25)23-16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)28-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXSZHNTGGRNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-isobutylbenzamide](/img/structure/B3456808.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-methoxybenzyl)benzamide](/img/structure/B3456822.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456832.png)

![N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3456836.png)

![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456838.png)
![4-ethoxy-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3456841.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456846.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3456895.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3456900.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3456907.png)
